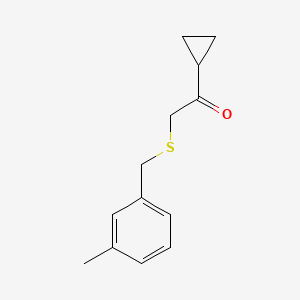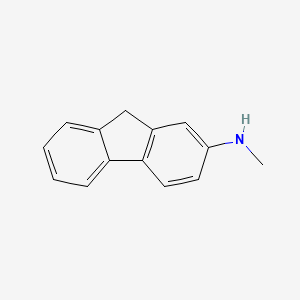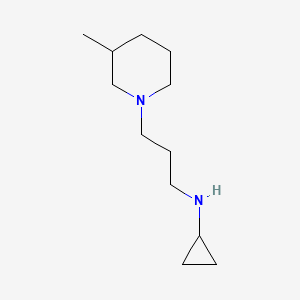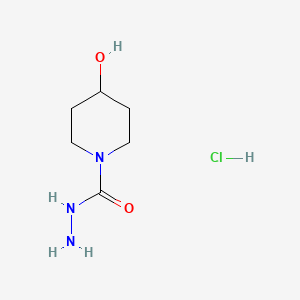![molecular formula C8H18Cl2N2 B13495074 rac-(1R,4S,6S)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-6-amine dihydrochloride](/img/structure/B13495074.png)
rac-(1R,4S,6S)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-6-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,4S,6S)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-6-amine dihydrochloride: is a bicyclic amine compound. It is known for its unique structure, which includes a bicyclo[2.2.1]heptane ring system. This compound is often used in various chemical and pharmaceutical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,4S,6S)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-6-amine dihydrochloride typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptane structure.
Introduction of the amine group: The nitrogen atom is introduced through a nucleophilic substitution reaction, often using an amine precursor.
Dimethylation: The final step involves the dimethylation of the nitrogen atom to form the N,N-dimethyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale Diels-Alder reactions: Utilizing high-pressure reactors to increase yield.
Continuous flow reactors: For the nucleophilic substitution and dimethylation steps to ensure consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted amines.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Acts as a ligand in coordination chemistry.
Biology:
- Studied for its potential as a neurotransmitter analog.
- Used in the synthesis of biologically active molecules.
Medicine:
- Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry:
- Utilized in the production of specialty chemicals.
- Employed as a catalyst in certain polymerization reactions.
Mechanism of Action
The mechanism of action of rac-(1R,4S,6S)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-6-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
- rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride
- rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine
- rac-(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride
Comparison:
- Structural Differences: While all these compounds share the bicyclo[2.2.1]heptane core, they differ in the substituents attached to the nitrogen atom and the ring system.
- Reactivity: The presence of different functional groups affects their reactivity and the types of reactions they can undergo.
- Applications: Each compound has unique applications based on its structure and reactivity. For example, rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine is used in different synthetic pathways compared to rac-(1R,4S,6S)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-6-amine dihydrochloride.
Properties
Molecular Formula |
C8H18Cl2N2 |
|---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
(1S,4R,6R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-6-amine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10(2)8-4-6-3-7(8)9-5-6;;/h6-9H,3-5H2,1-2H3;2*1H/t6-,7+,8-;;/m1../s1 |
InChI Key |
LSRYWXACIXZHQQ-ZEQLNYICSA-N |
Isomeric SMILES |
CN(C)[C@@H]1C[C@H]2C[C@@H]1NC2.Cl.Cl |
Canonical SMILES |
CN(C)C1CC2CC1NC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B13495011.png)



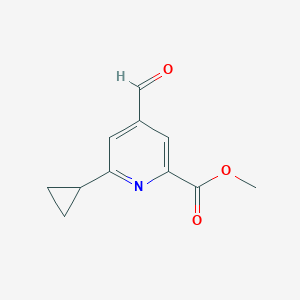
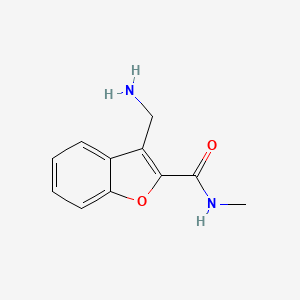
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid](/img/structure/B13495053.png)

![Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13495057.png)
